Mechanism of action of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in kinase inhibition
Mechanism of action of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in kinase inhibition
An In-Depth Technical Guide to the Kinase Inhibition Mechanism of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffolds
Abstract
The N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine molecular framework represents a cornerstone in the development of modern kinase inhibitors. This guide provides an in-depth analysis of its mechanism of action, grounded in its structural identity as an adenine bioisostere. We will dissect its mode of binding within the kinase ATP pocket, explore its functional consequences on key oncogenic signaling pathways using c-Src as a primary exemplar, and provide validated experimental protocols for assessing its inhibitory activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal kinase inhibitor scaffold.
The Privileged Scaffold: A Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine fused heterocyclic system is a recurring and highly successful motif in kinase inhibitor design, often referred to as a "privileged scaffold".[1] Its efficacy stems from its structural and electronic similarity to adenine, the nitrogenous base of ATP.[2][3] This bioisosteric relationship allows molecules built on this core, such as N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, to act as competitive antagonists at the kinase active site.[2][3] The scaffold effectively mimics the hydrogen bonding patterns that adenine forms with the "hinge region" of the kinase, a critical anchoring point for ATP.[2][4] This inherent binding capability makes it an ideal foundation for developing potent and selective kinase inhibitors for a wide range of therapeutic targets, including those in oncology.
Core Mechanism of Action: Competitive ATP Inhibition
The primary mechanism through which N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives function is through competitive inhibition of ATP binding. These molecules are classified as Type I kinase inhibitors .[4] This classification signifies that they bind to the active conformation of the kinase in the ATP-binding pocket.
The process unfolds as follows:
-
Hinge Region Binding : The pyrazolo[3,4-d]pyrimidine core forms critical hydrogen bonds with the backbone atoms of the kinase hinge region, directly occupying the space normally reserved for the adenine ring of ATP.[4]
-
Hydrophobic Interactions : The appended phenyl and phenoxy groups extend into adjacent hydrophobic pockets within the active site, enhancing binding affinity and contributing to inhibitor selectivity.
-
Phosphotransfer Blockade : By physically occupying the ATP-binding site, the inhibitor prevents the binding of ATP. This directly blocks the transfer of the gamma-phosphate group from ATP to the tyrosine, serine, or threonine residues of substrate proteins, thereby halting the catalytic function of the kinase.[5]
Exemplar Target: c-Src Tyrosine Kinase
To understand the functional consequences of this inhibition, we will use the proto-oncogene c-Src as a representative target. c-Src is a non-receptor tyrosine kinase that is frequently overexpressed or hyperactivated in a multitude of cancers, including those of the breast, lung, and colon.[6] Its dysregulation drives key oncogenic processes like cell proliferation, invasion, and survival.[6][7]
Role of c-Src in Oncogenic Signaling
When activated, c-Src phosphorylates a diverse array of downstream substrates, triggering multiple signaling cascades.[7][8] Key pathways affected include:
-
Ras/MAPK Pathway : Promotes cell proliferation.[7]
-
PI3K/AKT Pathway : Crucial for cell survival and inhibition of apoptosis.[7]
-
FAK/Paxillin Pathway : Regulates cell adhesion, migration, and invasion.[7]
Inhibition of c-Src by a pyrazolo[3,4-d]pyrimidine-based inhibitor effectively severs these signaling connections at a critical upstream node, leading to the attenuation of these cancer-promoting cellular behaviors.
Quantitative Assessment of Inhibitory Potency
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values indicate higher potency. Derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent, low nanomolar inhibition against a variety of kinases.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR (wild-type) | 16 | |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR (T790M mutant) | 236 | [9] |
| Saracatinib (Src/Abl Inhibitor) | EGFR (wild-type) | 270 | |
| Dasatinib (Multi-kinase Inhibitor) | EGFR (wild-type) | 300 | [10] |
| CHMFL-FLT3-122 | FLT3 | 40 | [11] |
This table presents representative data for compounds containing the pyrazolo[3,4-d]pyrimidine core or related structures to illustrate typical potency ranges.
Experimental Workflow: Validating Target Inhibition via Western Blot
A fundamental method to confirm the mechanism of action in a cellular context is to measure the phosphorylation status of a direct downstream substrate of the target kinase. For c-Src, a key autophosphorylation site is Tyrosine 419 (p-Src Y419), the phosphorylation of which is essential for its full catalytic activity.[12] A decrease in p-Src (Y419) levels upon treatment with an inhibitor provides direct evidence of target engagement and inhibition.
Step-by-Step Protocol: Western Blot for p-Src (Y419)
-
Cell Culture and Treatment :
-
Plate cancer cells known to have active c-Src signaling (e.g., MDA-MB-231 breast cancer cells) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction :
-
Aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's protocol. This ensures equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer :
-
Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 8-10% polyacrylamide).
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Y419) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure the observed changes are not due to variations in the total amount of Src protein, strip the membrane and re-probe with an antibody against total c-Src and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the relative decrease in Src phosphorylation at Y419.
-
Conclusion
The N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a powerful and versatile platform for kinase inhibitor development. Its mechanism of action is firmly rooted in its ability to act as an ATP bioisostere, enabling it to competitively bind to the kinase hinge region and allosterically inhibit catalytic activity. By targeting key oncogenic drivers like c-Src, inhibitors based on this core structure can effectively disrupt downstream signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. The combination of potent biochemical activity and demonstrable target engagement in cellular models underscores the therapeutic potential of this important class of molecules.
References
[4] El-Sayed, N. A. E. et al. (2020). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry.
[2] Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
[5] Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?. Patsnap.
[7] Y. C. Chen et al. (2022). Role of c-Src in Carcinogenesis and Drug Resistance. Cancers.
[1] Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
[3] Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
[10] Giovannetti, E. et al. (2015). Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. PLoS One.
G. A. Bakr et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
[8] Kovacevic, Z. et al. (2016). The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1. Oncotarget.
[12] Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research.
[13] Belli, S. et al. (2020). c-Src and EGFR Inhibition. Encyclopedia MDPI.
[6] Wikipedia. (2024). Proto-oncogene tyrosine-protein kinase Src. Wikipedia.
[9] A. A. Fayed et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
[11] Li, X. et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 7. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
